molecular formula C14H13BrN2O2 B5739870 2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline

2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline

Cat. No.: B5739870
M. Wt: 321.17 g/mol
InChI Key: GTBWYMBEYJSVOW-UHFFFAOYSA-N
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Description

2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline is an organic compound with the molecular formula C14H13BrN2O2 This compound is characterized by the presence of a bromine atom, a methyl group, and a nitrophenyl group attached to an aniline backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline can be achieved through a multi-step process involving the following steps:

    Nitration: The nitration of 3-nitrotoluene to introduce the nitro group.

    Bromination: The bromination of 4-methylaniline to introduce the bromine atom.

    Coupling Reaction: The coupling of the brominated aniline with the nitrated toluene derivative under suitable conditions.

Industrial Production Methods

Industrial production of this compound typically involves large-scale nitration and bromination reactions, followed by purification steps to isolate the desired product. The use of catalysts and optimized reaction conditions ensures high yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.

    Reduction: Reduction reactions can convert the nitro group to an amino group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride are used.

    Substitution: Nucleophiles like sodium methoxide or potassium tert-butoxide can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of nitroso or nitro derivatives.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of various substituted aniline derivatives.

Scientific Research Applications

2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline involves its interaction with molecular targets such as enzymes and receptors. The presence of the bromine and nitro groups allows it to participate in various biochemical pathways, potentially inhibiting or activating specific enzymes.

Comparison with Similar Compounds

Similar Compounds

    2-bromo-4-methylaniline: Similar structure but lacks the nitrophenyl group.

    4-methyl-N-[(3-nitrophenyl)methyl]aniline: Similar structure but lacks the bromine atom.

    2-bromo-4-nitroaniline: Similar structure but lacks the methyl group.

Uniqueness

2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline is unique due to the combination of bromine, methyl, and nitrophenyl groups, which confer specific chemical properties and reactivity. This makes it a valuable compound for various synthetic and research applications.

Properties

IUPAC Name

2-bromo-4-methyl-N-[(3-nitrophenyl)methyl]aniline
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13BrN2O2/c1-10-5-6-14(13(15)7-10)16-9-11-3-2-4-12(8-11)17(18)19/h2-8,16H,9H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTBWYMBEYJSVOW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=C(C=C1)NCC2=CC(=CC=C2)[N+](=O)[O-])Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13BrN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

321.17 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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